Ketone Introduction at N1-Oxolan: Physicochemical Property Shift vs. Saturated Oxolan Analog
The target compound (CAS 2344685-23-8, MW 197.15, formula C₇H₇N₃O₄) contains one additional oxygen atom compared to its closest commercially available comparator, 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1341881-15-9, MW 183.16, formula C₇H₉N₃O₃) . The formal oxidation of the oxolan ring CH₂ group to a C=O carbonyl alters the hydrogen-bond donor/acceptor profile, as the ketone oxygen can accept hydrogen bonds while the adjacent C3 carbon becomes more electrophilic. Although experimental LogP and solubility data are not publicly available for either compound, in silico prediction using the XLogP3 algorithm yields an estimated LogP of approximately -0.7 for CAS 1341881-15-9 vs. approximately -1.2 for CAS 2344685-23-8, reflecting the polarity increase conferred by the ketone [1]. This ~0.5 Log unit difference is expected to translate into measurably distinct aqueous solubility, chromatographic retention behavior, and membrane permeability characteristics [2].
| Evidence Dimension | Molecular weight, elemental composition, and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 197.15 g/mol; C₇H₇N₃O₄; est. XLogP3 ≈ -1.2 |
| Comparator Or Baseline | 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1341881-15-9): MW = 183.16 g/mol; C₇H₉N₃O₃; est. XLogP3 ≈ -0.7 |
| Quantified Difference | +14 Da molecular weight; +1 oxygen atom; Δ(est. XLogP3) ≈ -0.5 log units |
| Conditions | In silico prediction (XLogP3); experimental confirmation pending |
Why This Matters
The altered lipophilicity directly impacts compound handling in biological assays (solubility in aqueous buffer, DMSO stock preparation) and influences passive membrane permeability, making CAS 2344685-23-8 a distinct chemical entity that cannot be quantitatively substituted by CAS 1341881-15-9 in dose–response experiments.
- [1] PubChemLite / NCBI PubChem. XLogP3 prediction for 1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (InChIKey: LYHIKNKEQITTAB-UHFFFAOYSA-N). View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
